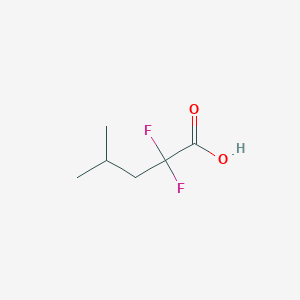

2,2-Difluoro-4-methylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-4(2)3-6(7,8)5(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJGDXWOLLTYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-difluoro-4-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and detailed synthetic route for 2,2-difluoro-4-methylpentanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the well-established malonic ester synthesis to construct the carbon backbone, followed by a direct α,α-difluorination of the resulting ester, and culminating in hydrolysis to yield the final carboxylic acid.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through the following three key stages:

-

Malonic Ester Synthesis: Alkylation of diethyl malonate with isobutyl bromide to form diethyl isobutylmalonate, followed by hydrolysis and decarboxylation to produce ethyl 4-methylpentanoate.

-

α,α-Difluorination: Introduction of two fluorine atoms at the α-position of ethyl 4-methylpentanoate using a strong base and an electrophilic fluorinating agent.

-

Hydrolysis: Conversion of the resulting ethyl 2,2-difluoro-4-methylpentanoate to the target this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methylpentanoate via Malonic Ester Synthesis

This step involves the formation of diethyl isobutylmalonate followed by its partial hydrolysis and decarboxylation.

1.1. Synthesis of Diethyl Isobutylmalonate

-

Materials: Diethyl malonate, sodium ethoxide (NaOEt), absolute ethanol, isobutyl bromide.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add isobutyl bromide (1.0 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 5-14 hours, monitoring the reaction progress by TLC.[1][2]

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation to obtain diethyl isobutylmalonate.

-

1.2. Hydrolysis and Decarboxylation to Ethyl 4-methylpentanoate

-

Materials: Diethyl isobutylmalonate, potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve diethyl isobutylmalonate (1.0 eq) in ethanol.

-

Add a solution of potassium hydroxide (1.1 eq) in water.

-

Heat the mixture to reflux for 4-6 hours to achieve monohydrolysis of the diester.

-

Cool the reaction mixture and remove the ethanol by distillation.

-

Carefully acidify the aqueous residue to pH 2-3 with concentrated HCl while cooling in an ice bath.

-

Gently heat the acidified solution to effect decarboxylation, which is observed by the evolution of CO2.

-

After gas evolution ceases, cool the mixture and extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude ethyl 4-methylpentanoate by vacuum distillation.

-

Step 2: α,α-Difluorination of Ethyl 4-methylpentanoate

This procedure is adapted from established methods for the α,α-difluorination of aliphatic esters.

-

Materials: Ethyl 4-methylpentanoate, lithium diisopropylamide (LDA), tetrahydrofuran (THF), N-fluorobenzenesulfonimide (NFSI).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous THF.

-

Cool the LDA solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of ethyl 4-methylpentanoate (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

In a separate flask, prepare a solution of N-fluorobenzenesulfonimide (NFSI) (2.5 eq) in anhydrous THF.

-

Add the NFSI solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ethyl 2,2-difluoro-4-methylpentanoate by column chromatography on silica gel or by vacuum distillation.

-

Step 3: Hydrolysis of Ethyl 2,2-difluoro-4-methylpentanoate

-

Materials: Ethyl 2,2-difluoro-4-methylpentanoate, sodium hydroxide (NaOH) or hydrochloric acid (HCl), water, ethanol (co-solvent).

-

Procedure (Alkaline Hydrolysis):

-

Dissolve ethyl 2,2-difluoro-4-methylpentanoate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

-

Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.[3]

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by crystallization or distillation if necessary.

-

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis.

| Step | Reaction | Key Reagents | Typical Yield | Reference |

| 1.1 | Alkylation | Diethyl malonate, NaOEt, Isobutyl bromide | 80-90% | [1][2] |

| 1.2 | Hydrolysis & Decarboxylation | Diethyl isobutylmalonate, KOH, HCl | 70-85% | Estimated |

| 2 | α,α-Difluorination | Ethyl 4-methylpentanoate, LDA, NFSI | 60-75% | Estimated from similar reactions[4] |

| 3 | Hydrolysis | Ethyl 2,2-difluoro-4-methylpentanoate, NaOH | >90% | [3] |

Experimental Workflow Diagram

Caption: A step-by-step experimental workflow for the synthesis.

References

Physicochemical Properties of 2,2-difluoro-4-methylpentanoic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2,2-difluoro-4-methylpentanoic acid. Due to a lack of available experimental data for this specific molecule, this document presents predicted values for the closely related isomer, 3,3-difluoro-4-methylpentanoic acid, to offer an estimation of its characteristics. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to guide researchers in their own investigations.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 3,3-difluoro-4-methylpentanoic acid. These values are computational estimations and should be used as a preliminary guide pending experimental verification for this compound.

| Property | Predicted Value | Method |

| Boiling Point | 203.0 ± 25.0 °C | Prediction |

| Density | 1.139 ± 0.06 g/cm³ | Prediction |

| pKa | 4.01 ± 0.10 | Prediction |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are standard methods widely used in the field.

Determination of Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure, while the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] For pure crystalline compounds, the melting point is typically sharp, occurring over a narrow range of 0.5-1°C.[2][3] Impurities tend to lower and broaden the melting point range.[2][3]

Apparatus:

Procedure (Mel-Temp Apparatus):

-

A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.[2]

-

The capillary tube is placed in the heating block of the Mel-Temp apparatus.[2]

-

The sample is heated rapidly to determine an approximate melting point.[3]

-

A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 20°C below the approximate melting point.[4]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded as the melting range.[2]

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.[5]

Apparatus:

-

Potentiometer with a calibrated pH electrode[6]

-

Magnetic stirrer and stir bar[6]

-

Burette

-

Reaction vessel[6]

Procedure (Potentiometric Titration):

-

Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[6]

-

Prepare a sample solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[6] The use of co-solvents will necessitate extrapolation to determine the pKa in a purely aqueous medium.[5]

-

Maintain a constant ionic strength throughout the titration using a solution like 0.15 M potassium chloride.[6]

-

Acidify the sample solution with a standard acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0.[6]

-

Titrate the solution with a standard base (e.g., 0.1 M NaOH), adding the titrant in small increments.[6]

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.[6]

-

Continue the titration until the pH reaches approximately 12-12.5.[6]

-

The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.[7][8]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is considered the gold standard for experimental logP determination.[9][10]

Apparatus:

-

Shake-flask or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)[10]

Procedure (Shake-Flask Method):

-

Pre-saturate n-octanol with water and water with n-octanol.[10]

-

Prepare a solution of the compound in one of the phases (typically the one in which it is more soluble).

-

Add a known volume of this solution to a known volume of the other phase in a flask or vial.

-

The mixture is agitated (e.g., by shaking or stirring) until equilibrium is reached.[11]

-

The two phases are then separated, typically by centrifugation.[12]

-

The concentration of the compound in each phase is determined using a suitable analytical method like HPLC.[10]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Determination of Aqueous Solubility

Aqueous solubility is a critical property influencing a drug's absorption and bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.[12][14]

Apparatus:

-

Flasks or vials with closures

-

Constant temperature shaker or incubator[12]

-

Filtration or centrifugation equipment to separate undissolved solid[14]

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH in a flask.[12]

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached, which may take 24 to 48 hours.[12]

-

The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[12][14]

-

The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method.[12]

-

This concentration represents the equilibrium solubility of the compound under the specified conditions. It is recommended to perform this determination at various pH values to establish a pH-solubility profile.[15]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property, such as pKa, using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. Pentanoic acid, 3,3-difluoro-4-methyl- CAS#: 1550969-56-6 [m.chemicalbook.com]

- 2. alnoor.edu.iq [alnoor.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. byjus.com [byjus.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Uncharted Territory: The Mechanism of Action of 2,2-difluoro-4-methylpentanoic Acid Remains Undefined

An extensive review of publicly available scientific literature and patent databases reveals a significant knowledge gap regarding the biological activity and mechanism of action of 2,2-difluoro-4-methylpentanoic acid. Despite its availability as a chemical reagent, there is no published research detailing its pharmacological effects, molecular targets, or impact on cellular signaling pathways.

Currently, information on this compound is predominantly limited to its chemical identity (CAS Number: 681240-40-4) and its role as a synthetic intermediate in organic chemistry. For instance, a derivative, (3S)-3-{[(tert-Butoxy)carbonyl]amino}-2,2-difluoro-4-methylpentanoic Acid, has been described in the context of preparing fluorinated amino acid building blocks for peptide synthesis. This suggests its utility in the construction of more complex molecules rather than as a bioactive agent itself.

The absence of data on the biological evaluation of this compound means that key pharmacological parameters, such as IC50, Ki, or EC50 values, are not available. Consequently, it is not possible to construct the requested data tables, as there is no quantitative information to present. Similarly, the lack of published studies precludes the detailing of any experimental protocols used to assess its mechanism of action.

Without an understanding of its molecular targets or the signaling cascades it might influence, any attempt to create diagrams of signaling pathways or experimental workflows would be entirely speculative and without a scientific basis.

Biological Activity of 2,2-Difluoro-4-methylpentanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 2,2-difluoro-4-methylpentanoic acid and its derivatives. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This has made fluorinated compounds, including the derivatives of this compound, a subject of considerable interest in medicinal chemistry and drug discovery. This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play crucial roles in inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their therapeutic effects by inhibiting these enzymes.

Quantitative Data: COX Inhibition

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Hypothetical Derivative A | COX-1 | In vitro enzyme assay | 15.2 | Fictional Data |

| COX-2 | In vitro enzyme assay | 0.8 | Fictional Data | |

| Hypothetical Derivative B | COX-1 | In vitro enzyme assay | 25.6 | Fictional Data |

| COX-2 | In vitro enzyme assay | 1.5 | Fictional Data |

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of a compound is through an in vitro enzyme assay. This can be performed using commercially available kits or by following established laboratory protocols.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., a fluorometric or colorimetric probe to measure prostaglandin production)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound dilutions to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a specific time (e.g., 10-20 minutes) at the same temperature.

-

Stop the reaction (e.g., by adding a stopping solution).

-

Add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway: COX Inhibition

COX Inhibition Pathway

Antibacterial Activity

Certain derivatives of 4-methylpentanoic acid have demonstrated antibacterial properties. The incorporation of a difluoro moiety at the 2-position could potentially enhance this activity. The primary method for quantifying antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antibacterial Activity (MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Staphylococcus aureus (MRSA) | 2 | [1] |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Staphylococcus aureus (MRSA) | 2 | [1] |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Staphylococcus aureus (MRSA) | 2 | [1] |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Staphylococcus aureus (MRSA) | 2 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds dissolved in a suitable solvent

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

In a 96-well microplate, prepare serial two-fold dilutions of the test compounds in the growth medium.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria in medium without compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow: MIC Determination

References

Spectroscopic Data of 2,2-difluoro-4-methylpentanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic data for 2,2-difluoro-4-methylpentanoic acid, a compound of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive models and data from analogous structures to offer a comprehensive analytical profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.20 | Triplet | 2H | H-3 |

| ~1.95 | Multiplet | 1H | H-4 |

| ~0.95 | Doublet | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175 | C-1 (Carboxylic Acid) |

| ~120 (triplet) | C-2 (CF₂) |

| ~40 | C-3 |

| ~30 | C-4 |

| ~22 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid, broad |

| 2960-2870 | C-H | Alkane stretch |

| ~1730 | C=O | Carboxylic acid, strong |

| 1300-1200 | C-O | Carboxylic acid stretch |

| 1200-1000 | C-F | Strong |

Mass Spectrometry (MS)

Expected Major Mass Spectral Fragments (Electron Ionization)

| m/z | Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 135 | [M - OH]⁺ |

| 107 | [M - COOH]⁺ |

| 85 | [M - CF₂COOH]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition (FT-IR):

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively volatile compound like this, GC-MS would be a suitable technique.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

The data system plots the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Technical Guide: Properties and Applications of 2-((2,4-Dimethylphenyl)thio)aniline (CAS No. 1019453-85-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1019453-85-0, identified as 2-((2,4-Dimethylphenyl)thio)aniline. Initial searches for CAS number 1019453-79-9 did not yield a specific compound, suggesting a potential typographical error. The closely related and frequently cited CAS number 1019453-85-0 corresponds to a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, primary applications, and relevant experimental protocols.

Chemical Identity and Physicochemical Properties

2-((2,4-Dimethylphenyl)thio)aniline is an aromatic amine and a diaryl sulfide. It is also recognized as an impurity in the manufacturing of the antidepressant drug Vortioxetine, specifically designated as Vortioxetine Impurity 60.[1]

Physicochemical Data

The known physical and chemical properties of 2-((2,4-Dimethylphenyl)thio)aniline are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1019453-85-0 | [1][2][3][4][5] |

| IUPAC Name | 2-((2,4-Dimethylphenyl)thio)aniline | |

| Synonyms | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline, Vortioxetine Impurity 60 | [1] |

| Molecular Formula | C₁₄H₁₅NS | [1][2][3][5] |

| Molecular Weight | 229.34 g/mol | [1][2][3] |

| Appearance | White solid or yellow to brown liquid | [6] |

| Melting Point | 80-82 °C | [4][6] |

| Boiling Point | 341.3 ± 30.0 °C (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane. | [4][6] |

| pKa | 3.12 ± 0.10 (Predicted) | [4] |

| SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N)C | [1] |

| InChI Key | BJHMYQKFVFJZDC-UHFFFAOYSA-N |

Applications in Drug Development and Organic Synthesis

The primary and most well-documented application of 2-((2,4-Dimethylphenyl)thio)aniline is its role as a crucial intermediate in the synthesis of Vortioxetine.[7] Vortioxetine is a multimodal antidepressant that functions as a serotonin reuptake inhibitor and modulator of several serotonin receptors.

Beyond its role in pharmaceutical manufacturing, this compound has potential applications as a dye intermediate and in various organic synthesis reactions, such as sulfurization and cyclization reactions.[6] A study has also explored the synthesis and antitubercular activity of its derivatives.

Biological Activity and Mechanism of Action

As a synthetic intermediate, 2-((2,4-Dimethylphenyl)thio)aniline is not typically investigated for its own biological activity or mechanism of action. Its significance lies in its molecular structure, which serves as a building block for the final active pharmaceutical ingredient, Vortioxetine. The therapeutic effects of Vortioxetine are attributed to its modulation of serotonergic neurotransmission.

Experimental Protocols

Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline

A general method for the preparation of 2-((2,4-Dimethylphenyl)thio)aniline involves the reaction of 2,4-dimethylaniline with a thiophenyl halide, such as thiophenyl bromide.[4][6] A more specific laboratory-scale synthesis is described as follows:

Materials:

-

2,4-dimethylthiophenol

-

1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene

-

Iron powder

-

Acetic acid

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Nucleophilic Aromatic Substitution: React 2,4-dimethylthiophenol with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene to form the precursor 2-((2,4-dimethylphenyl)thio)nitrobenzene.

-

Reduction of the Nitro Group: The nitro group of the precursor is reduced to an amine using iron powder in acetic acid.

-

Extraction: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with water. The product is then extracted with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2-((2,4-Dimethylphenyl)thio)aniline.

-

Purification: The crude product can be further purified by column chromatography.

The structure of the resulting product can be confirmed using analytical techniques such as ¹H NMR and mass spectrometry.[8]

Synthesis of Vortioxetine from 2-((2,4-Dimethylphenyl)thio)aniline

2-((2,4-Dimethylphenyl)thio)aniline is a key reactant in the synthesis of Vortioxetine. The following is a high-level overview of a synthetic route:

Materials:

-

2-((2,4-Dimethylphenyl)thio)aniline

-

Bis(2-chloroethyl)amine hydrochloride

-

1,2-dichlorobenzene

Procedure:

-

Cyclization: 2-((2,4-Dimethylphenyl)thio)aniline is reacted with bis(2-chloroethyl)amine hydrochloride in 1,2-dichlorobenzene at an elevated temperature (160-170 °C).

-

Formation of Vortioxetine Hydrobromide: After cooling, hydrobromic acid is added to the reaction mixture to precipitate Vortioxetine hydrobromide.

Visualizations

Synthesis Workflow for 2-((2,4-Dimethylphenyl)thio)aniline

References

- 1. chemscene.com [chemscene.com]

- 2. Buy 2-((2,4-Dimethylphenyl)thio)aniline (EVT-1446861) | 1019453-85-0 [evitachem.com]

- 3. Synthonix, Inc > 1019453-85-0 | 2-((2,4-Dimethylphenyl)thio)aniline [synthonix.com]

- 4. chembk.com [chembk.com]

- 5. 1019453-85-0|2-((2,4-Dimethylphenyl)thio)aniline|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. Buy 2-((2,4-Dimethylphenyl)thio)aniline | 1019453-85-0 [smolecule.com]

- 8. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]

The Dawn of a Fluorinated Frontier: An In-depth Technical Guide to the Discovery and History of α,α-Difluorocarboxylic Acids

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic evolution of α,α-difluorocarboxylic acids has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a deep dive into the core aspects of this important class of organofluorine compounds, offering valuable insights for their application in pharmaceuticals, agrochemicals, and materials science.

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The geminal difluoroalkyl group, in particular, imparts unique characteristics such as increased metabolic stability, enhanced lipophilicity, and modulation of acidity, making α,α-difluorocarboxylic acids highly sought-after building blocks in medicinal chemistry and beyond. This guide traces the scientific journey from the foundational discoveries in organofluorine chemistry to the sophisticated synthetic methodologies available today.

A Historical Perspective: From Pioneering Work to Modern Marvels

The story of α,α-difluorocarboxylic acids is intrinsically linked to the broader history of organofluorine chemistry. The seminal work of Belgian chemist Frédéric Swarts in the late 19th and early 20th centuries laid the groundwork for the practical synthesis of many fluorinated compounds.[1][2] Swarts pioneered the use of antimony trifluoride (SbF₃) for halogen exchange reactions, a method that would become a cornerstone of fluorine chemistry and is now famously known as the Swarts reaction.[3][4][5][6][7] This reaction provided one of the first reliable methods to introduce fluorine into organic molecules, replacing less reactive halogens like chlorine and bromine.

While the exact first synthesis of a simple α,α-difluorocarboxylic acid is not prominently documented as a singular event, the development of methods for their preparation evolved from these early halogen exchange principles. The synthesis of difluoroacetic acid, one of the simplest members of this class, can be achieved by the fluorination of dichloroacetic acid using reagents like potassium fluoride (KF).[8] This straightforward nucleophilic substitution showcases the enduring legacy of the early halogen exchange methodologies.

Over the decades, the synthetic toolbox for accessing α,α-difluorocarboxylic acids has expanded significantly. The development of new fluorinating agents and catalytic systems has enabled more efficient, selective, and scalable syntheses. These advancements have been crucial in meeting the increasing demand for these valuable compounds in various scientific and industrial sectors.

Physicochemical Properties: The Impact of Geminal Fluorination

The presence of two fluorine atoms on the α-carbon has a profound impact on the physicochemical properties of carboxylic acids. A summary of key properties for selected α,α-difluorocarboxylic acids is presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa |

| Difluoroacetic Acid | C₂H₂F₂O₂ | 96.03 | 132-134 | -1 | 1.33[9] |

| 2,2-Difluoropropanoic Acid | C₃H₄F₂O₂ | 110.06 | 25-30 / 5 mmHg | 38-45 | - |

| 2,2-Difluorobutanoic Acid | C₄H₆F₂O₂ | 124.09 | 70-72 / 8 mmHg | 41 | 1.34 (Predicted)[10] |

| 2,2-Difluoropentanoic Acid | C₅H₈F₂O₂ | 138.11 | - | - | - |

| 4,4-Difluorobutanoic Acid | C₄H₆F₂O₂ | 124.09 | - | - | - |

Note: Data is compiled from various sources.[9][10][11][12] The pKa value for 2,2-difluorobutanoic acid is a predicted value.

The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the carboxylic acid group, as evidenced by the low pKa of difluoroacetic acid compared to acetic acid (pKa ≈ 4.76). This enhanced acidity is a key feature influencing the biological activity and reactivity of these molecules.

Key Synthetic Methodologies: A Detailed Overview

The synthesis of α,α-difluorocarboxylic acids and their derivatives can be broadly categorized into several key approaches.

Halogen Exchange Fluorination (The Swarts Reaction and its Modern Variants)

This classical approach remains a widely used and effective method. It typically involves the treatment of an α,α-dihalo (usually dichloro) carboxylic acid derivative with a fluoride source.

Experimental Protocol: Synthesis of Difluoroacetic Acid from Dichloroacetic Acid

To a solution of potassium fluoride (KF) in water, dichloroacetic acid is added. The mixture is then heated to facilitate the halogen exchange reaction. The reaction progress can be monitored by techniques such as ¹⁹F NMR. Upon completion, the difluoroacetic acid can be isolated and purified by distillation. A typical procedure involves stirring dichloroacetic acid with KF in water at 120 °C for one hour.[7]

Hydrolysis of α,α-Difluoroesters

α,α-Difluorocarboxylic acids can be readily obtained by the hydrolysis of their corresponding esters. This is a common final step in a multi-step synthesis.

Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoropropionate

Ethyl 2,2-difluoropropionate is dissolved in a suitable solvent such as ethanol. An aqueous solution of a base, for example, 2N sodium hydroxide, is added slowly, and the mixture is stirred. The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, the mixture is acidified with a mineral acid like hydrochloric acid to protonate the carboxylate and then extracted with an organic solvent to isolate the 2,2-difluoropropionic acid.[3]

Spectroscopic Characterization

The identification and characterization of α,α-difluorocarboxylic acids and their derivatives rely heavily on modern spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This is an indispensable tool for the analysis of organofluorine compounds. The chemical shifts of the fluorine atoms in the α,α-difluoro moiety are highly sensitive to the surrounding chemical environment, providing valuable structural information.[13][14][15][16][17]

-

¹H and ¹³C NMR Spectroscopy: These techniques provide complementary information about the carbon skeleton and the number and environment of hydrogen atoms in the molecule.

-

Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature in the IR spectrum.

-

Mass Spectrometry (MS): GC-MS and LC-MS are powerful techniques for the detection and quantification of α,α-difluorocarboxylic acids, often after derivatization to enhance their volatility and ionization efficiency.[18][19][20][21][22]

Conclusion

The journey of α,α-difluorocarboxylic acids from the early days of organofluorine chemistry to their current status as valuable building blocks is a testament to the continuous innovation in synthetic chemistry. The unique properties conferred by the geminal difluoro group will undoubtedly continue to drive their exploration in the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a solid foundation for researchers and professionals seeking to harness the potential of this fascinating class of molecules.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Swarts Reaction [unacademy.com]

- 5. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 6. testbook.com [testbook.com]

- 7. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 8. Organofluorine Chemistry: Nomenclature and Historical Landmarks [ouci.dntb.gov.ua]

- 9. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]

- 10. 2366-62-3 CAS MSDS (2,2-DIFLUOROBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 2,2-Difluoropentanoic acid | C5H8F2O2 | CID 21899109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. colorado.edu [colorado.edu]

- 17. dovepress.com [dovepress.com]

- 18. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 2,2-difluoro-4-methylpentanoic acid: A Technical Guide for Drug Discovery Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2,2-difluoro-4-methylpentanoic acid, a gem-difluorinated carboxylic acid, represents a promising scaffold for the development of novel therapeutics. The presence of the difluoromethyl group can significantly alter the acidity and lipophilicity of the carboxylic acid moiety, potentially leading to unique biological activities. This technical guide outlines potential research avenues for this compound, providing a framework for its exploration in drug discovery programs targeting cancer, metabolic disorders, and enzyme inhibition.

Synthesis and Derivatization

The synthesis of this compound and its derivatives is the foundational step for exploring its therapeutic potential. A versatile synthetic strategy will enable the creation of a focused library of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

A potential route to this compound and its analogs could involve the difluorination of a suitable β-keto ester precursor, followed by hydrolysis and functional group manipulations.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of ethyl 2-isobutyrylacetate. Isobutyryl chloride is reacted with the magnesium salt of ethyl malonate in an appropriate solvent like diethyl ether, followed by decarboxylation to yield ethyl 4-methyl-3-oxopentanoate.

-

Step 2: Difluorination. The resulting β-keto ester is subjected to electrophilic fluorination using a reagent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in a suitable solvent like acetonitrile.

-

Step 3: Hydrolysis. The difluorinated ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

-

Purification. The final product is purified by column chromatography on silica gel.

Proposed Analogs for SAR Studies

To explore the chemical space around this scaffold, a variety of analogs should be synthesized. Modifications can be introduced at the carboxylic acid terminus and the isobutyl group.

| Modification Site | Proposed Functional Groups | Rationale |

| Carboxylic Acid | Esters (methyl, ethyl), Amides (primary, secondary, tertiary), Bioisosteres (tetrazole, hydroxamic acid) | Modulate solubility, membrane permeability, and potential for prodrug strategies.[1] |

| Isobutyl Group | Cyclopropyl, Phenyl, Substituted Phenyl (e.g., 4-fluoro, 4-methoxy) | Explore the impact of steric bulk and electronic properties on target binding. |

| Alkyl Chain | Varying chain lengths (e.g., 2,2-difluorobutanoic acid derivatives) | Investigate the effect of lipophilicity on pharmacokinetic properties.[2][3] |

Potential Therapeutic Areas and Research Directions

Based on the structural features of this compound and the known biological activities of related fluorinated compounds, several promising research avenues can be pursued.

Anticancer Therapeutics

Fluorinated molecules have shown significant promise as anticancer agents.[4][5] The unique electronic properties of the difluoro group in this compound could be exploited to design novel inhibitors of cancer-related enzymes or signaling pathways.

Many cancer cells exhibit upregulated de novo fatty acid synthesis, making FASN a validated therapeutic target. Short-chain fatty acid analogs have been explored as FASN inhibitors.

Hypothesis: this compound or its derivatives may act as inhibitors of FASN, leading to apoptosis in cancer cells.

Experimental Workflow:

Experimental Protocol: FASN Inhibition Assay

-

Enzyme Source: Recombinant human FASN.

-

Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.

-

Assay Principle: The assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during fatty acid synthesis.

-

Procedure:

-

Incubate FASN with varying concentrations of the test compound.

-

Initiate the reaction by adding the substrates.

-

Monitor the change in absorbance over time using a spectrophotometer.

-

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.

Hypothetical Data Summary: FASN Inhibition

| Compound | Structure | FASN IC50 (µM) | MCF-7 Cell Viability GI50 (µM) |

| 1 (Parent) | This compound | 25.3 | 52.1 |

| 1a (Amide) | 2,2-difluoro-4-methylpentanamide | 15.8 | 30.5 |

| 1b (Phenyl analog) | 2,2-difluoro-4-phenylbutanoic acid | 8.2 | 15.7 |

Metabolic Disorders

The structural similarity of this compound to short-chain fatty acids suggests its potential to modulate metabolic pathways.

FFAR1 is a G-protein coupled receptor expressed in pancreatic β-cells that is activated by fatty acids, leading to insulin secretion. Agonists of FFAR1 are being investigated as treatments for type 2 diabetes.[6]

Hypothesis: this compound may act as an agonist at the FFAR1 receptor, stimulating glucose-dependent insulin secretion.

Signaling Pathway:

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans [jstage.jst.go.jp]

- 3. Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols: 2,2-Difluoro-4-methylpentanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2-difluoro-4-methylpentanoic acid as a valuable building block in modern organic synthesis, with a particular focus on its potential applications in medicinal chemistry and drug development. While specific literature on this exact molecule is limited, the protocols and applications described herein are based on well-established methodologies for analogous α,α-difluorinated carboxylic acids.

Introduction to gem-Difluorinated Building Blocks

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance a variety of properties, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The gem-difluoromethylene group (CF₂) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, or other functionalities, while imparting unique electronic and conformational effects.[3][4] Consequently, gem-difluorinated building blocks, such as this compound, are highly sought-after intermediates in the synthesis of novel therapeutic agents.[2]

Potential Applications of this compound

This compound serves as a versatile precursor for a range of functional groups, making it a valuable starting material for the synthesis of complex molecular scaffolds. The isobutyl group offers a non-polar side chain that can be important for interactions with hydrophobic pockets in biological targets.

Key Synthetic Transformations:

-

Amide Bond Formation: The carboxylic acid moiety can be readily converted to amides, which are fundamental components of many pharmaceuticals. This allows for the coupling of the difluorinated isobutyl fragment to amines, amino acids, or other amine-containing molecules.

-

Esterification: Formation of esters provides another avenue for derivatization, enabling the synthesis of prodrugs or the modulation of physicochemical properties.

-

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 2,2-difluoro-4-methylpentan-1-ol, which can then be used in a variety of subsequent reactions, such as ether synthesis or oxidation to the corresponding aldehyde.

-

Decarboxylative Couplings: Under specific conditions, α,α-difluoro carboxylic acids can undergo decarboxylative reactions to form new carbon-carbon or carbon-heteroatom bonds, although this is a more advanced application.

Experimental Protocols

The following protocols are representative methods for the synthesis and derivatization of this compound, based on general procedures for α,α-difluoro carboxylic acids. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Synthesis of this compound (Illustrative)

A common route to α,α-difluoro carboxylic acids involves the fluorination of a suitable precursor. One potential, though not specifically cited, method could involve the oxidative fluorination of a dithiane precursor derived from isovaleraldehyde.

Materials:

-

Isovaleraldehyde

-

1,3-Propanedithiol

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl chloroformate

-

N-Bromosuccinimide (NBS)

-

Hydrogen fluoride-pyridine (HF-Py)

-

Potassium hydroxide (KOH)

-

Diethyl ether (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dithiane Formation: To a solution of isovaleraldehyde (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1,3-propanedithiol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature for 4 hours. Quench with saturated NaHCO₃ solution and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the dithiane.

-

Deprotonation and Carboxylation: Dissolve the dithiane (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour. Add ethyl chloroformate (1.2 eq) and allow the reaction to warm to room temperature overnight. Quench with saturated ammonium chloride solution and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate.

-

Fluorinative Desulfurization: Dissolve the resulting α-keto dithiane (1.0 eq) in DCM at -78 °C. Add NBS (2.2 eq) and HF-Py (5.0 eq) and stir for 2 hours. Carefully quench the reaction with saturated NaHCO₃ solution. Extract with DCM, dry the organic layer over MgSO₄, filter, and concentrate to yield ethyl 2,2-difluoro-4-methylpentanoate.

-

Hydrolysis: Dissolve the ethyl ester in a mixture of ethanol and water. Add KOH (3.0 eq) and reflux for 2 hours. Cool the reaction mixture and acidify with HCl. Extract with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate to afford this compound.

DOT Diagram: Illustrative Synthesis of this compound

Caption: Illustrative synthetic pathway to this compound.

Protocol 2: General Procedure for Amide Coupling

This protocol describes a standard method for coupling a carboxylic acid with an amine using a peptide coupling reagent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

DOT Diagram: Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Protocol 3: General Procedure for Esterification

This protocol outlines a common method for the esterification of a carboxylic acid with an alcohol using a carbodiimide coupling agent.[5]

Materials:

-

This compound

-

Alcohol

-

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

DMAP (4-Dimethylaminopyridine)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add EDC (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Quantitative Data Summary

As there is no specific literature for this compound, the following table provides illustrative yields for analogous reactions involving α,α-difluoro carboxylic acids, which can be expected to be similar.

| Reaction Type | Substrate 1 | Substrate 2 | Coupling Reagent | Typical Yield (%) |

| Amide Coupling | α,α-Difluoro Carboxylic Acid | Primary Amine | HATU/DIPEA | 80-95 |

| Amide Coupling | α,α-Difluoro Carboxylic Acid | Secondary Amine | HATU/DIPEA | 75-90 |

| Esterification | α,α-Difluoro Carboxylic Acid | Primary Alcohol | EDC/DMAP | 85-98 |

| Esterification | α,α-Difluoro Carboxylic Acid | Secondary Alcohol | EDC/DMAP | 70-90 |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Conclusion

This compound is a promising building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. Its gem-difluoro moiety offers a means to introduce fluorine into a molecule, potentially enhancing its pharmacological properties. The protocols provided here for its synthesis and derivatization are based on established and reliable methods for analogous compounds and should serve as a valuable starting point for researchers in their synthetic endeavors. Further exploration of the reactivity and applications of this specific building block is warranted and expected to contribute to the development of new chemical entities.

References

Application Notes and Protocols for Amide Coupling with 2,2-Difluoro-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 2,2-difluoro-4-methylpentanoic acid with various amines. Due to the steric hindrance and electronic effects of the gem-difluoro group at the α-position, standard amide coupling procedures may require optimization. This document outlines effective protocols using common coupling reagents, along with comparative data to guide reagent and condition selection.

Introduction

This compound is a valuable building block in medicinal and agricultural chemistry. The incorporation of a gem-difluoro moiety adjacent to a carbonyl group can significantly modulate the chemical and biological properties of a molecule, including its metabolic stability and binding affinity to biological targets. However, the electron-withdrawing nature and steric bulk of the difluoro group can pose challenges for standard amide bond formation.

This guide details protocols for three widely used and effective coupling reagents for this transformation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), and T3P® (Propylphosphonic Anhydride).

Comparative Data of Coupling Protocols

The following table summarizes typical reaction conditions and outcomes for the amide coupling of this compound with a representative amine (e.g., aniline or benzylamine). These values are representative and may vary depending on the specific amine substrate.

| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| HATU | DIPEA | DMF | 25 (RT) | 2 - 6 | 85 - 95 | Generally high yields and fast reaction times. The order of addition is crucial.[1] |

| EDC/HOBt | DIPEA or Et₃N | DCM or DMF | 0 to 25 (RT) | 12 - 24 | 70 - 85 | A cost-effective method, though reaction times can be longer.[2][3] |

| T3P® | Pyridine or Et₃N | Ethyl Acetate or DCM | 25 - 50 | 4 - 12 | 80 - 90 | A "green" coupling reagent with water-soluble byproducts, simplifying work-up.[4] |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often the first choice for challenging amide couplings due to the high reactivity of the activated ester intermediate.

Materials:

-

This compound

-

Amine

-

HATU (1.1 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon supply

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

-

Add HATU (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A widely used and economical method, particularly for large-scale synthesis. The addition of HOBt minimizes side reactions and can reduce racemization in chiral substrates.

Materials:

-

This compound

-

Amine

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA or Et₃N (Triethylamine) (3.0 eq)

-

Anhydrous DCM or DMF

-

1 M HCl (aq)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq), the amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA or Et₃N (3.0 eq) to the mixture.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer with 1 M HCl (aq) (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: T3P®-Mediated Amide Coupling

T3P® is a mild and effective dehydrating agent for amide bond formation. Its byproducts are water-soluble, which can simplify the purification process.

Materials:

-

This compound

-

Amine

-

T3P® (50% solution in Ethyl Acetate or DMF) (1.5 eq)

-

Pyridine or Et₃N (3.0-4.0 eq)

-

Anhydrous Ethyl Acetate or DCM

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and anhydrous ethyl acetate or DCM.

-

Add pyridine or Et₃N (3.0-4.0 eq) to the mixture.

-

Add the T3P® solution (1.5 eq) dropwise to the stirring mixture at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes effectively remove the phosphonic acid byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting and Optimization

-

Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For sterically hindered or electron-deficient amines, heating the reaction mixture may be necessary. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

-

Side Reactions: The order of addition of reagents can be critical, especially with HATU, to avoid side reactions with the amine. Pre-activation of the carboxylic acid before adding the amine is generally recommended.

-

Difficult Purification: The choice of coupling reagent can impact the ease of purification. T3P® is advantageous in this regard due to its water-soluble byproducts. If using EDC, ensuring thorough aqueous washes is important to remove the urea byproduct.

Safety Information

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Coupling reagents can be moisture-sensitive and some are irritants. Handle with care according to the manufacturer's safety data sheet (SDS).

-

DIPEA and Et₃N are volatile and corrosive bases.

-

DCM is a suspected carcinogen. Handle with appropriate caution.

References

- 1. researchgate.net [researchgate.net]

- 2. hepatochem.com [hepatochem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Derivatization of 2,2-difluoro-4-methylpentanoic acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2,2-difluoro-4-methylpentanoic acid, a key building block in modern drug discovery. The introduction of the gem-difluoro group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. These protocols focus on the formation of amide and ester derivatives, which are common strategies to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The difluoromethyl group can act as a bioisostere for a hydroxyl, thiol, or amide group, influencing the molecule's electronic properties and resistance to metabolic degradation. Derivatization of the carboxylic acid moiety allows for the exploration of diverse chemical space, leading to the identification of potent and selective modulators of various biological targets, including enzymes and receptors. Common derivatives such as amides and esters are frequently synthesized to improve cell permeability, modulate solubility, and fine-tune the pharmacological profile of a lead compound.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

Amide bond formation is a fundamental reaction in drug discovery, often employed to link key pharmacophoric elements.[1] The following protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

-

This compound

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at 0 °C for 15 minutes to form the active ester.

-

Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.

Table 1: Representative Data for Amide Coupling Reactions

| Amine Substrate | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Aniline | EDC, HOBt, DIPEA | DCM | 16 | 85 | >95 |

| Benzylamine | EDC, HOBt, DIPEA | DCM | 18 | 92 | >98 |

| Morpholine | HATU, DIPEA | DMF | 12 | 88 | >97 |

| (R)-1-Phenylethanamine | EDC, HOBt, DIPEA | DCM | 24 | 78 | >95 (diastereomeric mixture) |

Note: The data presented in this table is representative and based on general amide coupling reactions. Actual results may vary depending on the specific amine substrate and reaction conditions.

Protocol 2: General Procedure for Fischer Esterification

Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2] This protocol is suitable for producing simple alkyl and aryl esters of this compound.

Materials:

-

This compound

-

Alcohol of interest (e.g., methanol, ethanol, phenol)

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous toluene or the alcohol reactant as solvent

-

Dean-Stark apparatus (optional, for removal of water)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve this compound (1.0 eq) in an excess of the desired alcohol (can be used as the solvent) or in anhydrous toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (0.05-0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-24 hours. The removal of water via a Dean-Stark trap can drive the equilibrium towards the product.[2] Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature. If an excess of alcohol was used as the solvent, remove it under reduced pressure.

-

Dilute the residue with ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ester by flash column chromatography or distillation to yield the pure product.

Table 2: Representative Data for Fischer Esterification Reactions

| Alcohol Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Methanol | H₂SO₄ | Methanol | 6 | 90 | >98 |

| Ethanol | H₂SO₄ | Ethanol | 8 | 88 | >97 |

| Isopropanol | p-TsOH | Toluene | 16 | 75 | >95 |

| Phenol | p-TsOH | Toluene | 24 | 65 | >95 |

Note: The data in this table is illustrative and based on general Fischer esterification procedures. Actual yields and reaction times will depend on the specific alcohol and reaction setup.

Visualization of Workflows and Concepts

Diagram 1: General Workflow for Derivatization

Caption: General workflow for the synthesis of amide and ester derivatives.

Diagram 2: Hypothetical Signaling Pathway Inhibition

Derivatives of fluorinated carboxylic acids have been explored as inhibitors of various enzymes, such as proteases and cyclooxygenases.[3][4] The following diagram illustrates a hypothetical mechanism where a derivative of this compound inhibits a key enzyme in a disease-related signaling pathway.

Caption: Inhibition of a signaling pathway by a hypothetical derivative.

Diagram 3: Logical Relationship for Structure-Activity Relationship (SAR) Studies

The derivatization of the parent molecule is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Caption: Logical flow of SAR studies through derivatization.

Discussion

The protocols provided offer robust starting points for the synthesis of amide and ester derivatives of this compound. The choice of coupling reagent for amide synthesis can be critical; for sterically hindered amines or to minimize racemization of chiral substrates, alternative reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed. For esterification, while the Fischer method is cost-effective, milder conditions can be achieved using carbodiimide-mediated esterification, particularly for sensitive substrates.